molecular formula C11H15NO4S2 B3388068 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid CAS No. 857830-21-8

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

Cat. No. B3388068
CAS RN: 857830-21-8
M. Wt: 289.4 g/mol
InChI Key: QUSPUZQKMRMVFL-UHFFFAOYSA-N
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Description

“2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid” is a chemical compound with the CAS Number: 857830-21-8 . It has a molecular weight of 289.38 . The IUPAC name for this compound is methyl-N-(phenylsulfonyl)homocysteine . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid” is 1S/C11H15NO4S2/c1-17-8-7-10(11(13)14)12-18(15,16)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid” is a powder at room temperature . It has a melting point of 105-106 degrees Celsius .

Scientific Research Applications

Sulfonamide Moiety in Drug Design

Sulfonamide as a Molecular Chimera : The sulfonamide group (-SO2NH-) is highlighted for its significant role in pharmaceuticals, particularly due to its versatility in drug design. Sulfonamides can form hydrogen bonds and interact with both polar and nonpolar environments within proteins, making them essential in developing new therapeutic agents. Their ability to undergo chemical modifications easily allows for the creation of improved versions of existing drugs, demonstrating the sulfonamide group's critical role in modern medicine and drug discovery processes (Culletta et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(benzenesulfonamido)-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c1-17-8-7-10(11(13)14)12-18(15,16)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSPUZQKMRMVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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